molecular formula C7H9N3O2 B2915827 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 1538333-18-4

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid

Cat. No.: B2915827
CAS No.: 1538333-18-4
M. Wt: 167.168
InChI Key: HFIGPGQSJCURTH-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid is a bicyclic heterocyclic compound featuring a fused triazole and pyridine ring system with a carboxylic acid substituent at position 3. Its structure combines the π-electron-deficient triazole moiety with the pyridine scaffold, making it a versatile intermediate in medicinal chemistry and drug design.

Properties

IUPAC Name

4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-1-2-10-6(3-5)4-8-9-10/h4-5H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIGPGQSJCURTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=N2)CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate diazo compound, followed by cyclization to form the triazole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimization for yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace a leaving group on the triazole or pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or binding to receptor sites .

Comparison with Similar Compounds

The following analysis compares 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid with structurally related triazolopyridine and triazolopyrimidine derivatives, focusing on synthesis, bioactivity, and physicochemical properties.

Structural Analogues and Functional Group Variations
Compound Name Key Structural Features Molecular Formula Molecular Weight Notable Functional Groups
This compound Fused [1,2,3]triazolo[1,5-a]pyridine with -COOH at position 5 C₇H₈N₃O₂ 166.16 Carboxylic acid, triazole, pyridine
7-Oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid Fused [1,2,4]triazolo[1,5-a]pyrimidine with -COOH at position 5 and ketone at position 7 C₉H₈BrCl 231.52 Carboxylic acid, ketone, triazole
Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-one Thiophene-fused triazolopyrimidine with a ketone group C₈H₅N₅OS 219.22 Thiophene, triazole, pyrimidine, ketone
1-Phenyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine Phenyl-substituted triazolo[4,5-c]pyridine C₁₁H₁₂N₄ 200.25 Phenyl, triazole, pyridine

Key Observations :

  • Triazole Position : The [1,5-a] fusion in the target compound contrasts with [4,5-c] in the phenyl-substituted analogue, altering electronic properties and steric accessibility .
  • Functional Groups : The carboxylic acid group enhances solubility and hydrogen-bonding capacity compared to ketone or phenyl substituents, influencing pharmacokinetic profiles .

Critical Findings :

  • Thieno-fused triazolopyrimidines exhibit superior anticancer activity compared to aryl-fused analogues (e.g., quinazolines), likely due to enhanced π-stacking interactions with biological targets .
  • Carboxylic acid derivatives may offer improved solubility but require further optimization for potency .
Physicochemical Properties
Property Target Compound 7-Oxo-[1,2,4]triazolopyrimidine Thieno-Fused Triazolopyrimidine
Molecular Weight 166.16 231.52 219.22
LogP (Predicted) 0.5–1.2 2.1–2.5 1.8–2.3
Aqueous Solubility High Moderate Low
Thermal Stability Stable ≤ 200°C Stable ≤ 150°C Stable ≤ 180°C

Implications :

  • The carboxylic acid group in the target compound improves aqueous solubility, critical for oral bioavailability.
  • Thieno-fused derivatives exhibit lower solubility but higher lipophilicity, favoring membrane permeability .

Biological Activity

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of triazole derivatives known for their potential pharmacological properties. This article reviews the biological activity of this compound based on various studies, highlighting its synthesis, mechanisms of action, and therapeutic potential.

  • IUPAC Name : this compound
  • Molecular Formula : C7_7H8_8N4_4O2_2
  • Molecular Weight : 168.17 g/mol
  • CAS Number : 1546503-33-6

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. A common approach includes:

  • Formation of the triazole ring via cyclization reactions.
  • Subsequent carboxylation to introduce the carboxylic acid group.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of triazole derivatives. For instance:

  • A study demonstrated that compounds with a triazole ring exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve inhibition of cell wall synthesis and disruption of membrane integrity .

Antiviral Activity

Triazole derivatives have also shown promise as antiviral agents:

  • Research indicated that specific triazolo derivatives could inhibit the replication of viruses such as Hepatitis C by targeting RNA-dependent RNA polymerase (NS5B). The compound's binding affinity and inhibition rates were quantitatively assessed using surface plasmon resonance techniques .

Anticancer Potential

The anticancer properties of triazole derivatives are another area of active research:

  • A recent study focused on the cytotoxic effects of various triazolo compounds on cancer cell lines. Results showed that certain derivatives could induce apoptosis in cancer cells through pathways involving caspase activation .

Case Studies

StudyFindingsMethodology
Antibacterial Study Significant inhibition against E. coli and S. aureusDisk diffusion method
Antiviral Research Inhibition of HCV replication by ~40%HCV subgenomic replicon system
Anticancer Investigation Induction of apoptosis in breast cancer cellsFlow cytometry and caspase assays

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Many triazole compounds act as enzyme inhibitors by binding to active sites or allosteric sites on target enzymes.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA strands, disrupting replication and transcription processes.

Q & A

Basic: What are the standard synthetic routes for preparing 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid?

Methodological Answer:
The synthesis typically involves cyclization of precursors under metal-free or copper-catalyzed conditions. For example:

  • Cyclization with sodium azide : Reacting aminopyridine derivatives with sodium azide and copper(I) iodide in DMF at elevated temperatures forms the triazole ring .
  • Solvent-free microwave-assisted synthesis : Catalyst-free reactions under microwave irradiation (e.g., barbituric acid derivatives with aldehydes) yield fused triazolopyridine scaffolds .
    Key Optimization Parameters : Reaction temperature (80–120°C), solvent choice (DMF or acetic acid), and catalyst loading (e.g., CuI at 10 mol%) .

Advanced: How can reaction conditions be optimized to address contradictory yields in triazolopyridine synthesis?

Methodological Answer:
Contradictions in yields often arise from solvent polarity, catalyst efficiency, or side reactions. Strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethers .
  • Additive use : Sodium ascorbate reduces Cu(II) to Cu(I) in situ, improving catalytic turnover in azide-alkyne cycloadditions .
  • Temperature control : Microwave-assisted synthesis reduces reaction times (30–60 minutes) and improves reproducibility .
    Data Example : In , acetic acid-mediated cyclization at 100°C achieved 66–67% yields for spiro-triazolopyridines, while traditional methods yielded <50% .

Basic: Which spectroscopic techniques are most effective for characterizing triazolopyridine derivatives?

Methodological Answer:

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1720 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) stretches .
  • NMR Analysis :
    • ¹H NMR : Pyridine protons resonate at δ 7.5–8.5 ppm, while methylene groups in the fused ring appear at δ 3.0–4.0 ppm .
    • ¹³C NMR : Carboxylic acid carbons show signals at δ 165–170 ppm .
  • Mass Spectrometry : Exact mass analysis (e.g., 147.04326 for C₈H₉N₃) confirms molecular formulas .

Advanced: What strategies mitigate low solubility of triazolopyridine derivatives in biological assays?

Methodological Answer:
Poor aqueous solubility (e.g., LogP = 1.01–1.12) limits cellular uptake . Solutions include:

  • Structural modifications : Introducing polar groups (e.g., hydroxyl, carboxylic acid) enhances hydrophilicity. For example, substituting the ethynyl group with a carboxylate improves solubility by 3-fold .
  • Prodrug design : Esterification of the carboxylic acid moiety (e.g., methyl ester, LogP = 1.12) increases membrane permeability .
  • Formulation : Use of co-solvents (e.g., DMSO:PBS mixtures) or nanoemulsions improves in vitro bioavailability .

Advanced: How do structural modifications influence the bioactivity of triazolopyridine derivatives?

Methodological Answer:

  • Substitution at the pyridine ring : Electron-withdrawing groups (e.g., Cl, CN) enhance enzyme inhibition by stabilizing π-π interactions with aromatic residues in target proteins .
  • Fused ring systems : Thieno-fused triazolopyridines exhibit higher anticancer activity (mean growth inhibition = 81.85% in Renal Cancer UO-31) compared to aryl-fused analogs due to improved solubility and target binding .
  • Ethynyl group removal : Eliminating the ethynyl group reduces cytotoxicity but increases metabolic stability .

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